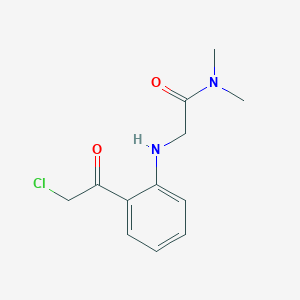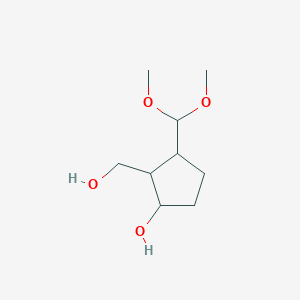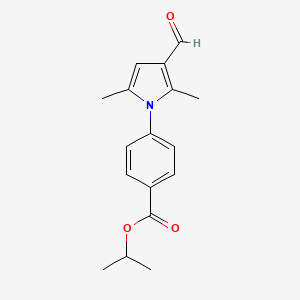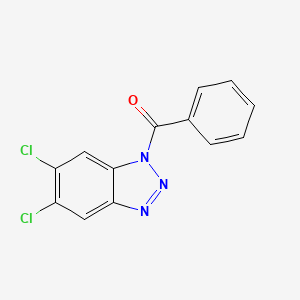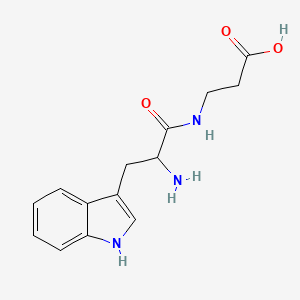
(S)-3-(2-Amino-3-(1H-indol-3-yl)Propanamido)Propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-TRP-beta-ALA-OH, also known as H-beta-Ala-Trp-OH, is a dipeptide composed of the amino acids tryptophan and beta-alanine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Dipeptides like H-TRP-beta-ALA-OH are often studied for their unique properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TRP-beta-ALA-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to a solid resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is coupled to the growing peptide chain using coupling reagents such as HBTU, HATU, or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of H-TRP-beta-ALA-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-TRP-beta-ALA-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl group of beta-alanine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of the carboxyl group can produce alcohols .
Scientific Research Applications
H-TRP-beta-ALA-OH has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.
Biology: The compound is studied for its potential role in biological processes and as a building block for bioactive peptides.
Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a precursor for peptide-based drugs.
Industry: H-TRP-beta-ALA-OH is used in the production of peptide-based materials and as a component in various industrial applications
Mechanism of Action
The mechanism of action of H-TRP-beta-ALA-OH involves its interaction with specific molecular targets and pathways. The tryptophan residue can interact with receptors and enzymes through its indole ring, while the beta-alanine residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological activities and pathways, leading to various physiological effects .
Comparison with Similar Compounds
H-TRP-beta-ALA-OH can be compared with other dipeptides and peptides containing tryptophan or beta-alanine:
H-TRP-ALA-OH: Similar in structure but with alanine instead of beta-alanine.
H-ALA-TRP-OH: The sequence is reversed, which can affect its properties and interactions.
H-TRP-GLY-OH: Contains glycine instead of beta-alanine, leading to different chemical and biological properties.
The uniqueness of H-TRP-beta-ALA-OH lies in the presence of beta-alanine, which imparts distinct properties compared to other dipeptides .
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
3-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19) |
InChI Key |
GGXFSIZTGHGKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


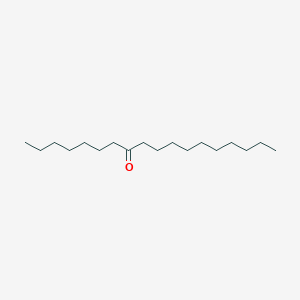
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)

![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)

![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

